Cas no 1154276-55-7 (2-(benzyloxy)-4-propoxybenzoic acid)

2-(benzyloxy)-4-propoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-(benzyloxy)-4-propoxybenzoic acid
-
- インチ: 1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19)
- InChIKey: ITOIQHPSDKKREF-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(OCCC)C=C1OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 286.121
- どういたいしつりょう: 286.121
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55.8A^2
2-(benzyloxy)-4-propoxybenzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(benzyloxy)-4-propoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B521590-50mg |
2-(Benzyloxy)-4-propoxybenzoic Acid |
1154276-55-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-176069-0.1g |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
Enamine | EN300-176069-0.25g |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
Enamine | EN300-176069-5g |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 5g |
$1945.0 | 2023-09-20 | |
A2B Chem LLC | AW09778-50mg |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 50mg |
$199.00 | 2024-04-20 | |
A2B Chem LLC | AW09778-5g |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 5g |
$2083.00 | 2024-04-20 | |
1PlusChem | 1P01BDOY-100mg |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 100mg |
$293.00 | 2025-03-19 | |
1PlusChem | 1P01BDOY-1g |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 1g |
$781.00 | 2025-03-19 | |
1PlusChem | 1P01BDOY-50mg |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 50mg |
$208.00 | 2025-03-19 | |
A2B Chem LLC | AW09778-250mg |
2-(benzyloxy)-4-propoxybenzoic acid |
1154276-55-7 | 95% | 250mg |
$384.00 | 2024-04-20 |
2-(benzyloxy)-4-propoxybenzoic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-(benzyloxy)-4-propoxybenzoic acidに関する追加情報
Recent Advances in the Study of 2-(Benzyloxy)-4-propoxybenzoic Acid (CAS: 1154276-55-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(benzyloxy)-4-propoxybenzoic acid (CAS: 1154276-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzyl and propoxy substituents on a benzoic acid scaffold, has demonstrated promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-(benzyloxy)-4-propoxybenzoic acid and its derivatives. The research team employed molecular docking simulations to demonstrate its strong binding affinity to cyclooxygenase-2 (COX-2), with an IC50 value of 3.2 μM. These findings suggest its potential as a lead compound for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.
In the area of oncology research, a recent preprint (2024) from the Cancer Chemotherapy and Pharmacology journal reported that 2-(benzyloxy)-4-propoxybenzoic acid shows selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) while exhibiting minimal effects on normal mammary epithelial cells. The proposed mechanism involves inhibition of STAT3 phosphorylation and subsequent downregulation of survivin expression.
The synthetic utility of 1154276-55-7 has also been highlighted in recent publications. A 2024 Organic Process Research & Development paper detailed an improved synthetic route that achieves 78% overall yield through optimized protection-deprotection strategies of the benzyl and propoxy groups. This advancement addresses previous challenges in large-scale production while maintaining high purity (>99.5% by HPLC).
Pharmacokinetic studies published in Xenobiotica (2023) revealed favorable ADME properties of 2-(benzyloxy)-4-propoxybenzoic acid in rodent models, including 82% oral bioavailability and a plasma half-life of 6.3 hours. These characteristics, combined with its demonstrated blood-brain barrier permeability in recent PET imaging studies, position this compound as a promising candidate for central nervous system-targeted therapies.
Current challenges in the clinical translation of 2-(benzyloxy)-4-propoxybenzoic acid include optimizing its metabolic stability and reducing potential drug-drug interactions mediated by CYP3A4 induction. Ongoing structure-activity relationship studies aim to address these limitations while preserving its therapeutic efficacy. The compound's versatility as both a bioactive molecule and synthetic building block ensures its continued relevance in pharmaceutical development pipelines.
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